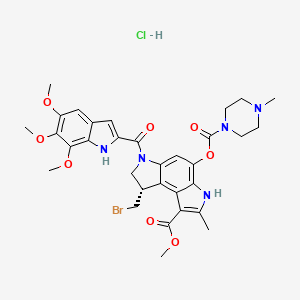

Pibrozelesin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du chlorhydrate de pibrozelésine implique plusieurs étapes :

Formation du dérivé O-silylé : La réaction de l'ester méthylique de l'acide 8-(bromométhyl)-4-hydroxy-2-méthyl-1-oxo-6-(5,6,7-triméthoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrole-2-carboxylique avec le chlorure de tert-butyl-diméthylsilyle dans le diméthylformamide (DMF) donne le dérivé O-silylé correspondant.

Désilylation : Ce composé est ensuite traité avec de l'acide camphorsulfonique dans du chloroforme chaud pour donner le produit souhaité.

Analyse Des Réactions Chimiques

Le chlorhydrate de pibrozelésine subit plusieurs types de réactions chimiques :

Alkylation : Il alkyle l'ADN en se liant aux séquences riches en adénine-thymine dans le sillon mineur de l'ADN.

Activation par la carboxylestérase : Cette activation est cruciale pour son activité antinéoplasique.

Brisures des brins d'ADN : Il induit des brisures des brins d'ADN de manière dépendante de la concentration, ce qui est l'un des principaux mécanismes de sa cytotoxicité.

Applications de la recherche scientifique

Le chlorhydrate de pibrozelésine a été largement étudié pour son activité antitumorale. Il a montré des preuves d'activité antitumorale dans le carcinome hépatocellulaire et a fait l'objet d'essais cliniques de phase II pour le traitement du mélanome malin avancé et du carcinome rénal avancé . en raison d'une toxicité hématologique importante et prolongée, son développement pour ces indications a été limité .

Mécanisme d'action

Le chlorhydrate de pibrozelésine exerce ses effets en alkylant l'ADN. Il se lie aux séquences riches en adénine-thymine dans le sillon mineur de l'ADN, inhibant ainsi la réplication de l'ADN et induisant l'apoptose. Ce processus est activé par la carboxylestérase, qui convertit le composé en sa forme active .

Applications De Recherche Scientifique

Pibrozelesin hydrochloride has been extensively studied for its antitumor activity. It has shown evidence of anti-tumor activity in hepatocellular carcinoma and has been in phase II clinical trials for the treatment of advanced malignant melanoma and advanced renal cell carcinoma . due to significant and prolonged hematologic toxicity, its development for these indications has been limited .

Mécanisme D'action

Pibrozelesin hydrochloride exerts its effects by alkylating DNA. It binds to adenine-thymine-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and inducing apoptosis. This process is activated by carboxyl esterase, which converts the compound into its active form .

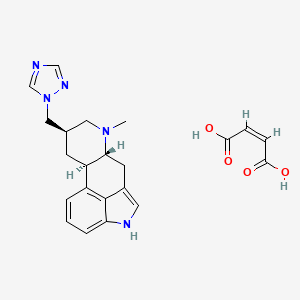

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pibrozelésine est similaire à d'autres dérivés de la duocarmycine tels que la carzelésine et l'adozelésine. Ces composés alkylent également l'ADN et inhibent la réplication de l'ADN. Le chlorhydrate de pibrozelésine est unique en raison de sa solubilité dans l'eau et de son activation spécifique par la carboxylestérase .

Composés similaires

- Carzelésine

- Adozelésine

- Bizelesine

Propriétés

Formule moléculaire |

C32H37BrClN5O8 |

|---|---|

Poids moléculaire |

735.0 g/mol |

Nom IUPAC |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1 |

Clé InChI |

LXRTZQKDZOKJRQ-GMUIIQOCSA-N |

SMILES isomérique |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |

SMILES canonique |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837236.png)

![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)

![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)

![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)

![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)

![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)

![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)